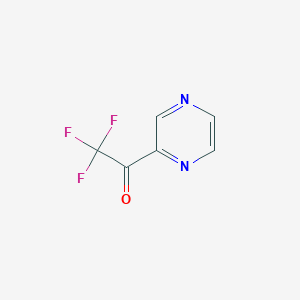










|
REACTION_CXSMILES
|
CO[C:3]([C:5]1[CH:10]=[N:9][CH:8]=[CH:7][N:6]=1)=[O:4].C(COC)OC.C[Si]([C:21]([F:24])([F:23])[F:22])(C)C.[F-].[Cs+]>CCCCCC.ClCCl>[F:22][C:21]([F:24])([F:23])[C:3]([C:5]1[CH:10]=[N:9][CH:8]=[CH:7][N:6]=1)=[O:4] |f:3.4|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1=NC=CN=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(OC)COC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[Cs+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
To this solution is added
|
|
Type
|
CUSTOM
|
|
Details
|
at a temperature of about room temperature, the solvent is removed under reduced pressure
|
|
Type
|
WAIT
|
|
Details
|
The reaction is conducted at a temperature of about room temperature for about 3 hours
|
|
Duration
|
3 h
|
|
Type
|
ADDITION
|
|
Details
|
by diluting with water
|
|
Type
|
EXTRACTION
|
|
Details
|
extracting the product into an inert solvent
|
|
Type
|
CUSTOM
|
|
Details
|
drying
|
|
Type
|
CUSTOM
|
|
Details
|
Removal of the solvent under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
provides a crude compound, which
|


Reaction Time |
18 (± 6) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C(=O)C1=NC=CN=C1)(F)F
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |